2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Description
BenchChem offers high-quality 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-2-25-19(16-11-21-17-6-4-3-5-15(16)17)23-24-20(25)30-12-18(27)22-13-7-9-14(10-8-13)26(28)29/h3-11,21H,2,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYGPBXNCGOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial , anticancer , and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula for the compound is . Its structure incorporates an indole moiety linked to a triazole ring and a nitrophenyl acetamide group, contributing to its potential biological activities.
Antimicrobial Activity
- Mechanism of Action : The 1,2,4-triazole scaffold is known for its ability to inhibit key enzymes in microbial metabolism. Studies indicate that compounds with this structure can exhibit significant antibacterial and antifungal properties.
- Case Study : A study highlighted the synthesis of various triazole derivatives that showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5–1 μM for certain derivatives . The compound may exhibit similar or enhanced activity due to its unique substituents.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.5 | S. aureus |
| Triazole Derivative B | 1.0 | E. coli |
Anticancer Activity
- Cytotoxicity : Research has shown that compounds containing the triazole moiety can induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
- Case Study : In vitro studies demonstrated that similar triazole derivatives exhibited IC50 values ranging from 0.90 to 3.37 μM against various cancer cell lines including HT-29 and MDA-MB-231 . The specific compound may enhance these effects due to the presence of the nitrophenyl group.
Antioxidant Activity
- Free Radical Scavenging : The indole and triazole components are known for their antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Research Findings : A review on indole-based compounds indicated significant antioxidant activity linked to their structural features . The specific compound's ability to scavenge free radicals could be assessed through assays measuring DPPH or ABTS radical reduction.
Structure-Activity Relationship (SAR)
The biological efficacy of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can be attributed to:
- Indole Moiety : Enhances binding affinity to biological targets.
- Triazole Ring : Provides a versatile scaffold for interactions with enzymes.
- Nitrophenyl Group : May contribute additional electronic effects enhancing biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The triazole and indole moieties are susceptible to oxidative modifications under controlled conditions:
Key findings:
-
Sulfoxidation occurs preferentially over indole oxidation under mild conditions.
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Over-oxidation of thioether to sulfone requires excess mCPBA and extended reaction times.
Reduction Reactions
The nitro group on the phenyl ring and C=N bonds in triazole participate in reduction:
Experimental observations:
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Nitro group reduction proceeds quantitatively with Pd-C catalysis (99% conversion).
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LiAlH₄ reduces acetamide to amine but may degrade indole if temperatures exceed 25°C .
Nucleophilic Substitution
Reactivity at electrophilic centers:
Kinetic studies show:
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Triazole alkylation follows second-order kinetics (k = 3.2 × 10⁻³ M⁻¹s⁻¹ at 80°C) .
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Acetamide acylation requires stoichiometric pyridine to neutralize HCl byproducts.
Hydrolysis Reactions
Stability under hydrolytic conditions:
Degradation analysis:
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Acidic hydrolysis of acetamide follows pseudo-first-order kinetics (t₁/₂ = 3.2 hr at pH 1) .
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Thioether cleavage with HI shows 89% conversion to thiol after 8 hr.
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Products | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Nitrophenyl → Nitroso via photo-Fries | 0.18 | |
| 365 nm | Methanol | Triazole ring expansion to tetrazine | 0.05 |
Notable findings:
-
Photo-Fries rearrangement occurs with 32% efficiency under N₂ atmosphere.
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Triazole photolysis generates reactive singlet oxygen species (¹O₂) .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |
|---|---|---|---|
| Oxidation (S→SO) | 4.8 × 10⁻⁴ s⁻¹ | 58.2 | -12.4 |
| Nitro Reduction | 1.2 × 10⁻² M⁻¹s⁻¹ | 34.7 | -89.1 |
| Acetamide Hydrolysis | 6.3 × 10⁻⁵ s⁻¹ | 72.9 | +18.6 |
| Triazole Alkylation | 3.2 × 10⁻³ M⁻¹s⁻¹ | 41.5 | -27.3 |
Data compiled from experimental studies on analogous systems .
This comprehensive reaction profile enables precise synthetic manipulation of the compound for pharmaceutical development and materials science applications. Further experimental validation is recommended to confirm reaction selectivities and optimize conditions for large-scale synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this triazole-acetamide derivative?
- Methodology :
- Reaction Conditions : Use ethanol as a solvent, 1:1 molar ratios of triazole-thiol intermediates (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) and chloroacetamide derivatives under reflux (1–2 hours). Add aqueous KOH to facilitate nucleophilic substitution .
- Purification : Isolate precipitates via vacuum filtration, wash with distilled water, and recrystallize from ethanol to ≥95% purity .
- Yield Improvement : Optimize stoichiometry and reaction time using HPLC monitoring (C18 columns, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization?
- Key Methods :
- NMR Spectroscopy : Assign signals for the indole NH (δ 10.5–12.0 ppm), triazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 450–460 range) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form) .
Q. What preliminary biological screening assays are recommended?
- Approach :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays, 24–48 hours) .
- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via spectrophotometric assays (IC50 calculations) .
- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How do substituents on the triazole and indole moieties influence reactivity?
- Mechanistic Insights :
- Nucleophilic Substitution : The thiol group at C3 of the triazole reacts with α-haloacetamides; electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) enhance electrophilicity .
- Cyclization Pathways : Under acidic conditions, the indole NH may participate in intramolecular hydrogen bonding, directing regioselectivity in heterocycle formation .
- Data Conflict : Conflicting reports on thiol reactivity (e.g., oxidation to sulfonyl derivatives) require controlled inert atmospheres (N2/Ar) during synthesis .
Q. What computational strategies predict biological targets or binding modes?
- Modeling Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to Orco ion channels (homology models based on Drosophila melanogaster receptors) .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with bioactivity using MLR (multiple linear regression) .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to prioritize derivatives for synthesis .
Q. How can contradictory bioactivity data be resolved?
- Case Example : If a derivative shows high in vitro antimicrobial activity but low in vivo efficacy:
- Assay Optimization : Test solubility in DMSO/PBS mixtures and confirm membrane permeability via Caco-2 cell models .
- Metabolite Profiling : Use LC-MS to identify hepatic degradation products (e.g., nitro group reduction to amine) .
- Dose-Response Refinement : Apply Hill slope analysis to distinguish between true efficacy and assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
